molecular formula C16H15N3OS B2466764 N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide CAS No. 538338-64-6

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide

Cat. No.: B2466764
CAS No.: 538338-64-6
M. Wt: 297.38
InChI Key: OAMDCQRJZQKBTG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide is a novel synthetic compound designed for research applications, integrating the privileged benzimidazole scaffold with a carbothioamide functional group. This structure is of significant interest in medicinal chemistry due to its potential to interact with multiple biological targets. The benzimidazole core is a well-established pharmacophore known for its diverse biological activities, serving as a structural isomer of purine-based nucleotides, which allows it to interact effectively with biopolymers like enzymes and DNA . The incorporation of the carbothioamide group, a versatile moiety present in many bioactive molecules, significantly enhances the research potential of this compound . Thiosemicarbazide and carbothioamide derivatives are recognized for their wide range of pharmacological activities, including antioxidant, antimicrobial, and anticancer effects . Specifically, compounds bearing this hybrid structure have demonstrated promising profiles in early-stage research, showing activity against various human cancer cell lines by targeting crucial pathways such as PI3K/Akt/mTOR, inhibiting tumor survival, and inducing apoptosis . Furthermore, the molecular framework suggests potential for antimicrobial research. Benzimidazole derivatives have exhibited notable activity against a spectrum of bacterial and fungal strains, including S. aureus , E. coli , and C. albicans . The 4-ethoxyphenyl substituent is anticipated to influence the compound's lipophilicity and electronic characteristics, which can modulate its interaction with biological membranes and protein targets, thereby affecting its absorption and distribution properties in experimental models . Researchers are exploring this compound and its analogs as potential inhibitors of various enzymes, such as topoisomerases, which are critical targets in oncology . This product is provided for research purposes to investigate these and other mechanisms in biochemical and cellular assays. It is supplied as a high-purity solid and is intended For Research Use Only (RUO). It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1H-benzimidazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-20-12-9-7-11(8-10-12)17-16(21)15-18-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMDCQRJZQKBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide typically involves the reaction of 4-ethoxyaniline with 2-mercaptobenzimidazole under specific conditions. One common method includes the use of dithioacid and anisidine as starting materials. The reaction is carried out in ethanol, and the product is obtained with a yield of around 58% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted benzimidazole derivatives depending on the reagent used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide. The compound exhibits significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A recent study synthesized several benzimidazole derivatives and evaluated their antimicrobial effects using the tube dilution method against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain derivatives, including those with the benzimidazole structure, showed Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against specific strains .

CompoundBacterial StrainMIC (µM)
This compoundE. coli1.43
This compoundStaphylococcus aureus2.54

Anticancer Activity

The anticancer properties of this compound have been investigated in various cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT116).

Case Study: Cytotoxicity Testing

In vitro studies utilizing the MTT assay assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed that while some derivatives exhibited IC50 values lower than 100 µM, indicating potential anticancer activity, others did not show significant effects .

Cell LineCompoundIC50 (µM)
MCF-7This compound97.52
HCT116This compound>100

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives are also noteworthy. These compounds can scavenge free radicals, reducing oxidative stress in biological systems.

Case Study: Antioxidant Evaluation

Research has shown that compounds similar to this compound possess significant antioxidant activity when assessed using various assays such as DPPH and ABTS radical scavenging tests .

CompoundAssay TypeIC50 (µM)
This compoundDPPH Scavenging45
This compoundABTS Scavenging30

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit elastase, an enzyme involved in inflammation, by binding to its active site. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the complex and inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide
  • N-(4-chlorophenyl)-1H-benzo[d]imidazole-2-carbothioamide
  • N-(4-bromophenyl)-1H-benzo[d]imidazole-2-carbothioamide

Uniqueness

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in its biological applications .

Biological Activity

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its pharmacological properties. The presence of the ethoxy group and the carbothioamide functionality enhances its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound.

In Vitro Antimicrobial Evaluation

A study reported that various derivatives of benzimidazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
7b0.25E. coli
4a0.30Staphylococcus epidermidis
5a0.40Klebsiella pneumoniae

The study also indicated that these compounds inhibited biofilm formation more effectively than Ciprofloxacin, highlighting their potential as novel antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits low toxicity towards human cell lines, with IC50 values greater than 60 μM, suggesting a favorable safety profile . This is crucial for therapeutic applications where selectivity towards cancer cells over normal cells is desired.

The mechanism of action for this compound involves inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-action mechanism contributes to its efficacy against resistant bacterial strains.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of several benzimidazole derivatives, including this compound, which demonstrated promising results in both antimicrobial and anticancer activities . The structural modifications allowed for enhanced biological activity, making these compounds potential candidates for drug development.

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications on the benzimidazole ring significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance the compound's ability to penetrate bacterial membranes or interact with specific targets within microbial cells .

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Ethoxy groupIncreased lipophilicity
Thioamide groupEnhanced enzyme inhibition
Benzimidazole coreCentral to antimicrobial action

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key considerations include:

  • Catalyst selection : Switching from palladium on carbon (Pd/C) to Raney nickel avoids hydrodechlorination byproducts, improving yields (e.g., 92% for intermediates) .
  • Solvent optimization : Ethanol or water enhances intermediate stability, with ethanol preferred for imidazole ring closure under alkaline conditions (NaOH, 45°C) .
  • Reaction monitoring : Use LC-MS to track intermediates and optimize reaction times (e.g., 4 hours for cyclization at 45°C) .

Basic: How can structural integrity and purity of this compound be validated?

Answer:
Characterization requires a combination of techniques:

  • Spectroscopy :
    • 1H/13C NMR confirms substituent positions (e.g., ethoxyphenyl and benzimidazole moieties) .
    • IR identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹ for the carbothioamide group) .
  • Chromatography :
    • LC-MS monitors reaction progress and detects byproducts (e.g., dehalogenated derivatives) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to verify purity .

Advanced: How can reaction conditions be optimized to suppress byproduct formation during synthesis?

Answer:
Byproduct mitigation strategies include:

  • Catalyst tuning : Raney nickel prevents aryl dehalogenation, unlike Pd/C, which promotes unwanted hydrodechlorination .
  • Temperature control : Maintaining 45°C during cyclization minimizes incomplete ring closure (yield drops to <50% at 25°C) .
  • Base selection : Strong bases like NaOH (vs. Na₂CO₃) improve Schiff base formation efficiency, reducing side reactions .

Advanced: How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Contradictions arise from impurities or tautomeric forms. Strategies include:

  • Multi-technique validation : Cross-check NMR with IR and HRMS to confirm assignments (e.g., distinguishing thioamide tautomers) .
  • Byproduct analysis : Use LC-MS to identify hydrodechlorinated or oxidized species .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .

Basic: What biological assays are suitable for preliminary activity screening?

Answer:
Initial screening should focus on target-specific assays:

  • Enzyme inhibition : Test against kinases or cyclooxygenases (COX-1/2) using fluorometric or colorimetric substrates .
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Receptor binding : Radioligand displacement assays (e.g., for benzodiazepine or serotonin receptors) .

Advanced: How can molecular docking guide the study of this compound’s interactions with biological targets?

Answer:
Docking provides mechanistic insights:

  • Pose prediction : Align the carbothioamide group with active-site residues (e.g., hydrogen bonding to catalytic lysine in kinases) .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with binding affinity .
  • Dynamic validation : Follow docking with MD simulations to assess binding stability (e.g., RMSD <2 Å over 100 ns) .

Advanced: What strategies are effective for analyzing regioselectivity in benzimidazole derivatization?

Answer:
Regioselectivity challenges arise during functionalization. Solutions include:

  • Directing groups : Use electron-withdrawing substituents (e.g., nitro) to steer electrophilic substitution to specific positions .
  • Protecting groups : Temporarily block reactive sites (e.g., thioamide protection with Boc) during multi-step synthesis .
  • Kinetic vs. thermodynamic control : Adjust temperature and solvent polarity to favor desired intermediates .

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